2-Oxazolidinethione

Description

1,3-Oxazolidine-2-thione has been reported in Capparis masaikai with data available.

goitrogen

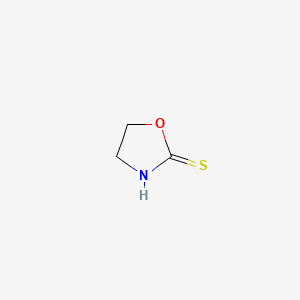

Structure

3D Structure

Properties

IUPAC Name |

1,3-oxazolidine-2-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H5NOS/c6-3-4-1-2-5-3/h1-2H2,(H,4,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMURLIQHQSKULR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(=S)N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H5NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20873511 | |

| Record name | 2-Oxazolidinethione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20873511 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

103.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5840-81-3, 28470-84-0 | |

| Record name | 2-Oxazolidinethione | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005840813 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Oxazolidinethione | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028470840 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Oxazolidine-2-thione | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=209913 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Oxazolidine-2-thione | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=15071 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Oxazolidinethione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20873511 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3-oxazolidine-2-thione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,3-OXAZOLIDINE-2-THIONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6SMJ3CUW4C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Structure and Properties of 2-Oxazolidinethione

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Oxazolidinethione, with the IUPAC name 1,3-oxazolidine-2-thione, is a heterocyclic organic compound that has garnered significant interest in the fields of organic synthesis and medicinal chemistry.[1] Its rigid, five-membered ring structure incorporating nitrogen, oxygen, and a thiocarbonyl group provides a unique scaffold for the development of novel therapeutic agents and chiral auxiliaries. This technical guide provides a comprehensive overview of the structure, synthesis, spectroscopic properties, and potential applications of this compound and its derivatives, with a particular focus on their emerging role in drug development.

Chemical Structure and Physicochemical Properties

This compound is a crystalline solid with the molecular formula C₃H₅NOS and a molecular weight of 103.143 g/mol .[2][3] The core of its structure is a five-membered oxazolidine ring containing an oxygen atom at position 1, a nitrogen atom at position 3, and a thiocarbonyl group (C=S) at position 2.

A summary of its key physicochemical properties is presented in the table below.

| Property | Value | Reference |

| IUPAC Name | 1,3-oxazolidine-2-thione | [1] |

| CAS Number | 5840-81-3 | [2][3] |

| Molecular Formula | C₃H₅NOS | [2][3] |

| Molecular Weight | 103.143 g/mol | [2][3] |

| Canonical SMILES | C1COC(=S)N1 | [1] |

| InChI | InChI=1S/C3H5NOS/c6-3-4-1-2-5-3/h1-2H2,(H,4,6) | [2][3] |

| InChIKey | UMURLIQHQSKULR-UHFFFAOYSA-N | [2][3] |

Synthesis of this compound

Several synthetic routes to this compound and its derivatives have been reported, often starting from β-amino alcohols. A common and efficient method involves the reaction of a β-amino alcohol with carbon disulfide. Microwave-assisted organic synthesis has emerged as a rapid and high-yielding approach for the preparation of these compounds.

Below is a generalized workflow for the synthesis of this compound derivatives.

Detailed Experimental Protocol: Microwave-Assisted Synthesis

This protocol is adapted from methodologies reported for the synthesis of 4-substituted oxazolidine-2-thiones and can be generalized for the synthesis of the parent compound from ethanolamine.

Materials:

-

Ethanolamine

-

Carbon disulfide (CS₂)

-

Potassium carbonate (K₂CO₃)

-

Ethanol (EtOH)

-

Microwave reactor

Procedure:

-

In a 10 mL microwave reaction vessel, combine ethanolamine (1.0 eq.), potassium carbonate (1.5 eq.), and ethanol (5 mL).

-

To this mixture, add carbon disulfide (1.2 eq.) dropwise while stirring.

-

Seal the reaction vessel and place it in the microwave reactor.

-

Irradiate the mixture at a constant temperature of 80 °C for 10-20 minutes with a power of 100-150 W.

-

After the reaction is complete, cool the vessel to room temperature.

-

Pour the reaction mixture into ice-cold water (50 mL) to precipitate the product.

-

Collect the solid product by vacuum filtration and wash with cold water.

-

Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.

Spectroscopic and Structural Characterization

The structure of this compound has been elucidated and confirmed through various spectroscopic techniques and X-ray crystallography.

Spectroscopic Data

The following table summarizes the characteristic spectroscopic data for this compound.

| Spectroscopic Technique | Characteristic Data |

| ¹H NMR (DMSO-d₆, 400 MHz) | δ 8.35 (s, 1H, NH), 4.35 (t, J = 8.0 Hz, 2H, OCH₂), 3.55 (t, J = 8.0 Hz, 2H, NCH₂) |

| ¹³C NMR (DMSO-d₆, 100 MHz) | δ 189.0 (C=S), 68.0 (OCH₂), 45.0 (NCH₂) |

| IR (KBr, cm⁻¹) | 3200-3400 (N-H stretch), 1500-1550 (C=S stretch), 1250-1300 (C-N stretch), 1000-1100 (C-O stretch) |

| Mass Spectrometry (EI) | m/z 103 (M⁺), 73, 60, 44 |

Crystal Structure

The crystal structure of 4-ethyl-1,3-oxazolidine-2-thione has been determined by single-crystal X-ray diffraction.[4][5] The compound crystallizes in the monoclinic system with the space group P2₁/c. The five-membered ring is nearly planar, and the molecules form centrosymmetric dimers in the crystal lattice through intermolecular N-H···S hydrogen bonds. This hydrogen bonding pattern is a key feature of the solid-state structure of this compound and its derivatives.

Applications in Drug Development

The this compound scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antibacterial and anticancer properties.

Antibacterial Activity

While the oxazolidinone class of antibiotics, such as Linezolid, is well-established, the corresponding this compound analogs have also shown promise. The replacement of the carbonyl oxygen with sulfur can modulate the lipophilicity and electronic properties of the molecule, potentially leading to improved activity or a different spectrum of activity. Structure-activity relationship (SAR) studies have shown that the antibacterial potency of 5-thiocarbonyl oxazolidinones is influenced by their lipophilicity.

Anticancer Activity

Recent studies have highlighted the potential of this compound derivatives as anticancer agents. Certain derivatives have been shown to induce apoptosis in various cancer cell lines. For instance, a study on 5-(carbamoylmethylene)-oxazolidin-2-one derivatives demonstrated that a lead compound, referred to as OI, induces apoptosis in breast (MCF-7) and cervical (HeLa) cancer cells through the mitochondrial intrinsic pathway.[3]

The proposed mechanism of action involves the following key steps:

-

Increased Reactive Oxygen Species (ROS) Production: The compound leads to an accumulation of ROS within the cancer cells.

-

Mitochondrial Dysfunction: The elevated ROS levels cause a decrease in the mitochondrial membrane potential.

-

Cytochrome c Release: The compromised mitochondrial membrane releases cytochrome c into the cytosol.

-

Caspase Activation: Cytochrome c activates the caspase cascade, specifically initiating the activation of caspase-9, a key initiator of the intrinsic apoptotic pathway.

-

Apoptosis: The activation of downstream caspases ultimately leads to programmed cell death.

The signaling pathway for this process is illustrated in the diagram below.

The cytotoxicity of some novel 2-thioxo-oxazolidin-4-one derivatives against various cancer cell lines is summarized below.

| Compound | Cell Line | IC₅₀ (µM) |

| NB-3 | HL-60 | 17.84 |

| NB-4 | Jurkat | 15.19 |

Data extracted from a study on 2-thioxo-oxazolidin-4-one derivatives.

Conclusion

This compound is a versatile heterocyclic compound with a well-defined structure and accessible synthetic routes. Its unique chemical properties make it a valuable building block in organic synthesis and a promising scaffold for the development of new therapeutic agents. The demonstrated antibacterial and, more recently, anticancer activities of its derivatives highlight the potential of this core structure in addressing significant challenges in medicine. Further exploration of the synthesis of novel derivatives and a deeper understanding of their mechanisms of action will undoubtedly pave the way for the development of new and effective drugs.

References

- 1. arkat-usa.org [arkat-usa.org]

- 2. benchchem.com [benchchem.com]

- 3. 5-(Carbamoylmethylene)-oxazolidin-2-ones as a Promising Class of Heterocycles Inducing Apoptosis Triggered by Increased ROS Levels and Mitochondrial Dysfunction in Breast and Cervical Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis, Assessment of Antineoplastic Activity, and Molecular Docking of Novel 2-Thioxo-oxazolidin-4-one Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

An In-depth Technical Guide to 2-Oxazolidinethione: Chemical Properties and Reactivity

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical properties and reactivity of 2-oxazolidinethione, a versatile heterocyclic compound widely employed in organic synthesis, particularly as a chiral auxiliary in asymmetric reactions. Its unique structural features and reactivity profile make it a valuable tool in the synthesis of complex molecules and pharmacologically active compounds.

Chemical and Physical Properties

This compound, also known as 1,3-oxazolidine-2-thione, is a five-membered heterocyclic compound containing nitrogen, oxygen, and sulfur atoms.[1][2][3] Its structure is characterized by an oxazolidine ring with a thione group at the 2-position.

Table 1: General and Physical Properties of this compound

| Property | Value | Source(s) |

| IUPAC Name | 1,3-oxazolidine-2-thione | [1] |

| CAS Number | 5840-81-3 | [1][2][3] |

| Molecular Formula | C₃H₅NOS | [1][2][3] |

| Molecular Weight | 103.14 g/mol | [1][2] |

| Melting Point | 95-97 °C | [4] |

| Appearance | Off-white to yellow-beige crystals or powder | [5] |

| Solubility | Soluble in water. | [5][6] |

Spectroscopic Data

The structural features of this compound and its derivatives can be readily characterized using various spectroscopic techniques.

Table 2: Spectroscopic Data for this compound Derivatives

| Spectroscopic Data | Characteristic Peaks/Shifts | Source(s) |

| ¹H NMR (CDCl₃) | δ 8.50 (br s, 1H, NH), 7.38-7.19 (m, 5H, Ar-H of phenyl substituent), 5.90 (d, 1H), 4.44 (dq, 1H), 0.81 (d, 3H) for a 4-substituted derivative. | [4] |

| ¹³C NMR (CDCl₃) | δ 188.7 (C=S), 133.4, 128.7, 128.3, 126.0 (Ar-C of phenyl substituent), 87.9, 55.8, 15.9 for a 4-substituted derivative. The thiocarbonyl carbon of oxazolidinethiones typically appears around 189.5 ppm. | [4][7] |

| Infrared (IR) | Characteristic absorptions for the N-H and C=S groups. | [8] |

Reactivity and Synthetic Applications

This compound and its derivatives are highly valued in organic synthesis, primarily for their role as chiral auxiliaries in asymmetric transformations.[4][7] The sulfur atom of the thiocarbonyl group enhances the acidity of the N-H proton and influences the reactivity of adjacent functionalities upon N-acylation.

N-Acylation

The nitrogen atom of this compound can be readily acylated to form N-acyl-2-oxazolidinethiones.[9][10] These derivatives are the active species in many asymmetric reactions. The acylation can be achieved using various acylating agents, such as acid chlorides or anhydrides, often in the presence of a base.[10][11]

Asymmetric Aldol Reactions

N-Acyl-2-oxazolidinethiones are excellent substrates for asymmetric aldol reactions.[7][12] Deprotonation of the α-carbon of the acyl group with a suitable base generates a chiral enolate, which then reacts with an aldehyde in a highly diastereoselective manner. The stereochemical outcome is directed by the chiral scaffold of the oxazolidinethione. The sulfur-containing auxiliaries have been reported to be as effective or even more effective than their oxazolidinone counterparts.[4]

Asymmetric Michael Additions

Chiral N-acyl-2-oxazolidinethiones can also be employed in asymmetric Michael additions, where they act as chiral Michael donors.[7] This allows for the enantioselective formation of carbon-carbon bonds in a 1,4-fashion.

Synthesis of Other Heterocycles

The this compound ring can serve as a precursor for the synthesis of other heterocyclic systems. For instance, N-acyl-2-oxazolidinones can undergo decarboxylative isomerization to furnish 2-oxazolines.[13]

Experimental Protocols

Synthesis of 4-Substituted-2-Oxazolidinethiones from β-Amino Alcohols

A common method for the synthesis of chiral 2-oxazolidinethiones involves the reaction of a β-amino alcohol with carbon disulfide.[4][14] Microwave-assisted methods have been shown to improve yields and reduce reaction times compared to conventional heating.[4][15]

General Protocol (Microwave-Assisted):

-

To a solution of the β-amino alcohol in a suitable solvent (e.g., DMSO), add carbon disulfide.

-

The reaction mixture is subjected to microwave irradiation at a specific temperature and power for a designated time.

-

After completion, the reaction is worked up by standard procedures, including extraction and purification by chromatography.

N-Acylation of this compound

The acylation of the nitrogen atom is a crucial step for the application of 2-oxazolidinethiones as chiral auxiliaries.

General Protocol:

-

Dissolve the this compound in an appropriate aprotic solvent (e.g., THF, CH₂Cl₂).

-

Add a base (e.g., triethylamine, DMAP) to the solution.

-

Add the desired acylating agent (e.g., acid chloride or anhydride) dropwise at a controlled temperature (often 0 °C to room temperature).

-

The reaction is stirred until completion, as monitored by TLC.

-

The reaction is quenched and the product is isolated and purified using standard techniques.[9][11]

Visualizations

Logical Relationship of this compound Reactivity

Caption: General reactivity pathway of this compound.

Experimental Workflow for Asymmetric Aldol Reaction

Caption: Workflow for an asymmetric aldol reaction.

References

- 1. This compound | C3H5NOS | CID 2733223 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound [webbook.nist.gov]

- 3. This compound [webbook.nist.gov]

- 4. mdpi.com [mdpi.com]

- 5. 2-Oxazolidone | 497-25-6 [amp.chemicalbook.com]

- 6. labsolu.ca [labsolu.ca]

- 7. Synthetic Applications of Sulfur-based Chiral Auxiliaries in Asymmetric Syntheses [scielo.org.mx]

- 8. One-pot synthesis of oxazolidine-2-thione and thiozolidine-2-thione from sugar azido-alcohols [pubmed.ncbi.nlm.nih.gov]

- 9. sciforum.net [sciforum.net]

- 10. N-Acylation of Oxazolidinones - ChemistryViews [chemistryviews.org]

- 11. chemistry.williams.edu [chemistry.williams.edu]

- 12. Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction: Concise Total Synthesis of (−)-Cytoxazone - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Decarboxylative Isomerization of N-Acyl-2-oxazolidinones to 2-Oxazolines - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Synthesis of Chiral 2-Oxazolidinethiones from Amino Alcohols

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of chiral 2-oxazolidinethiones, valuable chiral auxiliaries in asymmetric synthesis, derived from readily available amino alcohols. This document details the most effective synthetic methodologies, provides structured quantitative data for comparison, outlines detailed experimental protocols, and includes visualizations of reaction mechanisms and workflows to facilitate understanding and practical application.

Introduction

Chiral 2-oxazolidinethiones are a class of heterocyclic compounds that have garnered significant attention in organic synthesis, particularly as chiral auxiliaries. Their utility stems from the ability to control stereochemistry in a wide range of chemical transformations, leading to the enantioselective synthesis of complex molecules, including active pharmaceutical ingredients. The synthesis of these crucial compounds from enantiopure amino alcohols is a fundamental process for many research and development endeavors. This guide focuses on the primary methods for this transformation, chiefly employing carbon disulfide and thiophosgene as thiocarbonylating agents.

Synthetic Methodologies

The conversion of chiral amino alcohols to 2-oxazolidinethiones is typically achieved through a cyclization reaction involving a thiocarbonylating agent. The two most prominent methods utilize carbon disulfide (CS₂) and thiophosgene (CSCl₂).

Synthesis using Carbon Disulfide

The reaction of a β-amino alcohol with carbon disulfide in the presence of a base is a widely used and effective method for the synthesis of 2-oxazolidinethiones. This method is advantageous due to the relative safety and low cost of carbon disulfide compared to thiophosgene. The reaction proceeds through the formation of a dithiocarbamate intermediate, which subsequently undergoes intramolecular cyclization.

A significant advancement in this methodology is the use of microwave irradiation, which has been shown to dramatically reduce reaction times and improve yields compared to conventional heating methods.[1][2]

Synthesis using Thiophosgene

Thiophosgene serves as a highly reactive thiocarbonylating agent for the synthesis of 2-oxazolidinethiones from amino alcohols. The reaction is typically rapid and efficient; however, the high toxicity and moisture sensitivity of thiophosgene necessitate careful handling and anhydrous reaction conditions.

Quantitative Data Presentation

The following tables summarize the quantitative data for the synthesis of various chiral 2-oxazolidinethiones from their corresponding amino alcohols, comparing different synthetic methods and conditions.

Table 1: Synthesis of Chiral 2-Oxazolidinethiones using Carbon Disulfide (Microwave-Assisted Method) [1]

| Starting Amino Alcohol | Product | Base | Power (W) | Time (min) | Yield (%) |

| (S)-Phenylalaninol | (S)-4-Benzyl-1,3-oxazolidine-2-thione | K₂CO₃ | 50 | 10 | 95 |

| (S)-Phenylglycinol | (S)-4-Phenyl-1,3-oxazolidine-2-thione | K₂CO₃ | 50 | 10 | 92 |

| (S)-Valinol | (S)-4-Isopropyl-1,3-oxazolidine-2-thione | K₂CO₃ | 50 | 10 | 93 |

| (1S,2R)-Norephedrine | (4S,5R)-4-Methyl-5-phenyl-1,3-oxazolidine-2-thione | K₂CO₃ | 50 | 10 | 96 |

Table 2: Comparison of Conventional Heating vs. Microwave Irradiation for the Synthesis of (S)-4-Benzyl-1,3-oxazolidine-2-thione

| Method | Thiocarbonylating Agent | Base | Temperature (°C) | Time | Yield (%) | Reference |

| Conventional | CS₂ | K₂CO₃ | Reflux | 16 h | ~85% | [1] |

| Microwave | CS₂ | K₂CO₃ | 50 | 10 min | 95% | [1] |

Experimental Protocols

General Microwave-Assisted Synthesis of 2-Oxazolidinethiones using Carbon Disulfide

This protocol is a general procedure adapted from the literature for the microwave-assisted synthesis of chiral 2-oxazolidinethiones.[1]

Materials:

-

Chiral amino alcohol (1.0 eq)

-

Potassium carbonate (K₂CO₃) (1.0 eq)

-

Carbon disulfide (CS₂) (1.5 eq)

-

Ethanol (solvent)

Procedure:

-

In a microwave reactor vessel, combine the chiral amino alcohol (e.g., 5 mmol), potassium carbonate (5 mmol), and ethanol (10 mL).

-

Add carbon disulfide (7.5 mmol) to the mixture.

-

Seal the vessel and place it in the microwave reactor.

-

Irradiate the reaction mixture at 50 W for 10 minutes.

-

After the reaction is complete, allow the vessel to cool to room temperature.

-

Remove the solvent under reduced pressure.

-

Partition the residue between water and dichloromethane.

-

Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate it in vacuo.

-

Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane-ethyl acetate gradient) to afford the pure 2-oxazolidinethione.

Synthesis of (S)-4-Isopropyl-1,3-oxazolidine-2-thione from (S)-Valinol (Conventional Method)

Materials:

-

(S)-Valinol (1.0 eq)

-

Carbon disulfide (CS₂) (2.0 eq)

-

Potassium hydroxide (KOH) (1.0 eq)

-

Water and Dichloromethane (for workup)

Procedure:

-

Dissolve (S)-Valinol in a suitable solvent such as ethanol.

-

Add a solution of potassium hydroxide in water.

-

Cool the mixture in an ice bath and add carbon disulfide dropwise with vigorous stirring.

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, remove the solvent under reduced pressure.

-

Extract the aqueous residue with dichloromethane.

-

Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Purify the product by recrystallization or column chromatography.

Mandatory Visualizations

Reaction Mechanisms

The following diagrams illustrate the proposed mechanisms for the synthesis of 2-oxazolidinethiones from amino alcohols.

References

The Core Mechanism of 2-Oxazolidinethione as a Chiral Auxiliary: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of asymmetric synthesis, chiral auxiliaries remain a cornerstone for the reliable and predictable introduction of stereocenters. Among these, N-acyl 2-oxazolidinethiones, the sulfur-containing analogs of the renowned Evans' oxazolidinones, have garnered significant attention. Their enhanced reactivity, often leading to higher diastereoselectivity, and the milder conditions required for their removal make them a valuable tool in the synthesis of complex chiral molecules, including active pharmaceutical ingredients. This technical guide provides a comprehensive overview of the mechanism of action of 2-oxazolidinethione as a chiral auxiliary, supported by quantitative data, detailed experimental protocols, and mechanistic visualizations.

Core Mechanism of Stereochemical Control

The stereodirecting influence of the this compound auxiliary is rooted in its ability to enforce a rigid and predictable geometry in the transition state of reactions involving the N-acyl chain. This control is primarily achieved through steric hindrance and chelation, guiding the approach of electrophiles to one face of the enolate.

The Role of the Thiocarbonyl Group: A Computational Perspective

The key distinction of the this compound auxiliary lies in the replacement of the carbonyl oxygen with a sulfur atom. This substitution has a profound impact on the electronic and steric properties of the auxiliary, influencing the transition state geometry.

Computational studies, specifically Density Functional Theory (DFT), have elucidated the subtle yet significant differences in the transition states of N-acyl 2-oxazolidinones and their thione counterparts in titanium-mediated aldol reactions.[1] The prevailing model for these reactions is the Zimmerman-Traxler transition state, which proposes a six-membered, chair-like arrangement involving the enolate, the metal cation, and the aldehyde.

The presence of the thiocarbonyl group in the this compound auxiliary influences the chelation of the Lewis acid (e.g., TiCl₄). The larger atomic radius and greater polarizability of sulfur compared to oxygen can affect the bond lengths and angles within the chelated transition state. DFT studies suggest that both non-chelated and chelated transition states are possible, with the non-chelated pathway generally being favored and leading to the observed syn-aldol product.[1] The steric bulk of the substituent at the C4 position of the oxazolidinethione ring (e.g., isopropyl, benzyl) effectively shields one face of the (Z)-enolate, forcing the electrophile to approach from the less hindered side. The larger van der Waals radius of sulfur may contribute to a more defined steric environment, potentially leading to higher diastereoselectivities compared to the corresponding oxazolidinone.[2]

Quantitative Data on Stereoselectivity

The efficacy of this compound as a chiral auxiliary is demonstrated by the high diastereoselectivities achieved in various asymmetric transformations. The following tables summarize representative quantitative data for aldol and alkylation reactions.

| N-Acyl Group | Aldehyde | Lewis Acid | Diastereomeric Ratio (syn:anti) | Yield (%) |

| Propionyl | Benzaldehyde | TiCl₄ / DIPEA | >98:2 | 95 |

| Propionyl | Isobutyraldehyde | TiCl₄ / DIPEA | 97:3 | 92 |

| Acetyl | Propanal | Sn(OTf)₂ / N-Ethylpiperidine | 95:5 | 88 |

| Glycolyl | Cyclohexanecarboxaldehyde | TiCl₄ / (-)-Sparteine | 94:6 | 85 |

Table 1: Diastereoselectivity in Asymmetric Aldol Reactions using this compound Auxiliaries.

| N-Acyl Group | Electrophile | Base | Diastereomeric Excess (de %) | Yield (%) |

| Propionyl | Benzyl bromide | NaHMDS | >98 | 90 |

| Butyryl | Methyl iodide | LDA | 96 | 85 |

| Phenylacetyl | Allyl iodide | KHMDS | 97 | 88 |

Table 2: Diastereoselectivity in Asymmetric Alkylation Reactions using this compound Auxiliaries.

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are intended as a guide and may require optimization based on specific substrates and laboratory conditions.

General Experimental Workflow

The application of a this compound chiral auxiliary typically follows a three-step sequence: acylation of the auxiliary, diastereoselective reaction (e.g., alkylation or aldol), and subsequent removal of the auxiliary to yield the chiral product.

Protocol 1: Acylation of (S)-4-Isopropyl-2-oxazolidinethione

Objective: To synthesize the N-propionyl derivative of the chiral auxiliary.

Materials:

-

(S)-4-Isopropyl-2-oxazolidinethione (1.0 equiv)

-

Anhydrous Tetrahydrofuran (THF)

-

n-Butyllithium (n-BuLi) (1.05 equiv)

-

Propionyl chloride (1.1 equiv)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Dissolve (S)-4-isopropyl-2-oxazolidinethione in anhydrous THF in a flame-dried, round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add n-BuLi dropwise via syringe. Stir the resulting mixture at -78 °C for 30 minutes.

-

Add propionyl chloride dropwise to the reaction mixture.

-

Stir the mixture at -78 °C for 1 hour, then allow it to warm to room temperature and continue stirring for an additional 2 hours.

-

Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

The crude product can be purified by flash column chromatography on silica gel to yield the pure N-propionyl-(S)-4-isopropyl-2-oxazolidinethione.

Protocol 2: Asymmetric Aldol Reaction

Objective: To perform a diastereoselective aldol addition of the N-propionyl-2-oxazolidinethione to isobutyraldehyde.

Materials:

-

N-Propionyl-(S)-4-isopropyl-2-oxazolidinethione (1.0 equiv)

-

Anhydrous Dichloromethane (CH₂Cl₂)

-

Titanium(IV) chloride (TiCl₄) (1.1 equiv)

-

Diisopropylethylamine (DIPEA) (1.2 equiv)

-

Isobutyraldehyde (1.5 equiv)

-

pH 7 phosphate buffer

-

Methanol

-

30% Hydrogen peroxide (H₂O₂)

Procedure:

-

Dissolve the N-propionyl-2-oxazolidinethione in anhydrous CH₂Cl₂ in a flame-dried flask under an inert atmosphere.

-

Cool the solution to -78 °C.

-

Add TiCl₄ dropwise, followed by the dropwise addition of DIPEA.

-

Stir the mixture at -78 °C for 30 minutes, then warm to 0 °C and stir for an additional 30 minutes to ensure complete formation of the titanium enolate.

-

Cool the solution back down to -78 °C.

-

Add isobutyraldehyde dropwise.

-

Stir the reaction mixture at -78 °C for 20-30 minutes, then at 0 °C for 1-2 hours. Monitor reaction progress by TLC.

-

Quench the reaction at 0 °C by the sequential addition of pH 7 phosphate buffer, methanol, and 30% hydrogen peroxide.

-

Stir vigorously for 1 hour, then extract the product with CH₂Cl₂.

-

The organic layer is washed, dried, and concentrated. The diastereomeric ratio can be determined by ¹H NMR or GC analysis of the crude product before purification by flash chromatography.

Protocol 3: Diastereoselective Alkylation

Objective: To perform a diastereoselective alkylation of N-propionyl-2-oxazolidinethione with benzyl bromide.

Materials:

-

N-Propionyl-(S)-4-isopropyl-2-oxazolidinethione (1.0 equiv)

-

Anhydrous Tetrahydrofuran (THF)

-

Sodium bis(trimethylsilyl)amide (NaHMDS) (1.1 equiv)

-

Benzyl bromide (1.2 equiv)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Diethyl ether

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve the N-propionyl-2-oxazolidinethione in anhydrous THF in a flame-dried flask under an inert atmosphere and cool to -78 °C.

-

Add NaHMDS solution dropwise and stir for 30 minutes at -78 °C to form the sodium enolate.

-

Add benzyl bromide dropwise.

-

Stir the reaction at -78 °C for 4 hours.

-

Quench the reaction with saturated aqueous NH₄Cl solution and allow to warm to room temperature.

-

Extract the product with diethyl ether.

-

The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated.

-

The diastereomeric excess of the crude product is determined by chiral HPLC or after conversion to a known compound. Purification is achieved by flash chromatography.

Conclusion

This compound chiral auxiliaries represent a powerful and versatile class of reagents for asymmetric synthesis. Their unique electronic and steric properties, stemming from the presence of the thiocarbonyl group, contribute to highly organized transition states, leading to excellent levels of stereocontrol in a variety of C-C bond-forming reactions. The predictable stereochemical outcomes, coupled with the facile removal of the auxiliary, make them an invaluable asset for researchers and professionals in the field of drug discovery and development, enabling the efficient and stereoselective synthesis of complex molecular targets. The provided protocols and data serve as a practical guide for the implementation of this important class of chiral auxiliaries in the laboratory.

References

The Ascendant Scaffold: A Technical Guide to 2-Oxazolidinethione Derivatives and Their Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 2-oxazolidinethione core, a sulfur analog of the well-established Evans oxazolidinones, has emerged as a versatile and powerful scaffold in modern organic and medicinal chemistry. Its unique structural and electronic properties impart distinct advantages in asymmetric synthesis and confer a broad spectrum of biological activities. This technical guide provides an in-depth exploration of this compound derivatives, encompassing their synthesis, core applications as chiral auxiliaries, and their burgeoning role in drug discovery. Detailed experimental protocols, quantitative data summaries, and mechanistic pathway visualizations are presented to equip researchers with the practical knowledge to leverage this promising class of compounds.

I. Synthesis of this compound Derivatives

The most common and efficient route to chiral 2-oxazolidinethiones begins with the corresponding β-amino alcohols, which are readily available from the reduction of α-amino acids. The cyclization is typically achieved by reaction with carbon disulfide (CS₂) in the presence of a base.[1] Microwave-assisted synthesis has gained prominence for this transformation, offering significantly reduced reaction times and improved yields compared to conventional heating methods.[1]

General Synthetic Workflow

The synthesis of 2-oxazolidinethiones from amino acids generally follows a two-step process, as illustrated below.

Caption: General workflow for the synthesis of 2-oxazolidinethiones.

Experimental Protocol: Microwave-Assisted Synthesis of (S)-4-Isopropyl-1,3-oxazolidine-2-thione

This protocol describes a microwave-assisted method for the synthesis of a common this compound chiral auxiliary from (S)-valinol.[1]

Materials:

-

(S)-Valinol

-

Potassium carbonate (K₂CO₃)

-

Carbon disulfide (CS₂)

-

Microwave reactor

-

Appropriate solvents for reaction and workup (e.g., ethanol, water, ethyl acetate)

Procedure:

-

In a microwave reactor vessel, combine (S)-valinol (1.0 eq.), K₂CO₃ (1.0 eq.), and CS₂ (1.5 eq.).

-

Seal the vessel and subject the mixture to microwave irradiation at a specified temperature and power (e.g., 80 °C, 100 W) for a designated time (e.g., 10 minutes).

-

After cooling, quench the reaction with water.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the pure (S)-4-isopropyl-1,3-oxazolidine-2-thione.

II. Application in Asymmetric Synthesis: Chiral Auxiliaries

This compound derivatives have proven to be exceptional chiral auxiliaries in a variety of asymmetric transformations, most notably in aldol additions and alkylations. The thiocarbonyl group enhances the acidity of the α-protons of an N-acyl derivative and provides a strong chelating site for metal ions, leading to highly organized transition states and excellent stereocontrol.

Asymmetric Aldol Reactions

N-Acyl-2-oxazolidinethiones are powerful tools for diastereoselective aldol reactions. The formation of a rigid, chelated enolate, typically with a Lewis acid like titanium tetrachloride, directs the approach of the aldehyde from the less hindered face of the enolate, resulting in the formation of the syn-aldol adduct with high diastereoselectivity.[2]

Caption: Workflow for asymmetric aldol reaction using a this compound auxiliary.

| Chiral Auxiliary | Aldehyde | Diastereomeric Ratio (syn:anti) | Yield (%) | Reference |

| N-Propanoyl-(4S)-4-isopropyl-2-oxazolidinethione | Isobutyraldehyde | >98:2 | 85-95 | [3] |

| N-Propanoyl-(4R)-4-benzyl-2-oxazolidinethione | Benzaldehyde | >98:2 | 80-90 | [3] |

| N-Propanoyl-(4S)-4-isopropyl-2-oxazolidinethione | Propionaldehyde | >95:5 | 85 | [3] |

| N-Propanoyl-(4R)-4-benzyl-2-oxazolidinethione | Acetaldehyde | >95:5 | 75-85 | [3] |

Experimental Protocol: Asymmetric Aldol Reaction

This protocol details a titanium-mediated asymmetric aldol reaction using an N-acyl-2-oxazolidinethione.[3]

Materials:

-

N-Propanoyl-(4S)-4-isopropyl-2-oxazolidinethione (1.0 eq.)

-

Anhydrous dichloromethane (CH₂Cl₂)

-

Titanium tetrachloride (TiCl₄), 1 M in CH₂Cl₂ (1.1 eq.)

-

Diisopropylethylamine (DIPEA) (1.2 eq.)

-

Aldehyde (e.g., isobutyraldehyde) (1.5 eq.)

-

pH 7 phosphate buffer, methanol, 30% hydrogen peroxide

Procedure:

-

To a flame-dried round-bottom flask under an argon atmosphere, add the N-acyl-2-oxazolidinethione and dissolve in anhydrous CH₂Cl₂.

-

Cool the solution to -78 °C.

-

Add TiCl₄ dropwise, followed by the dropwise addition of DIPEA.

-

Stir the mixture at -78 °C for 30 minutes, then warm to 0 °C and stir for an additional 30 minutes to form the titanium enolate.

-

Cool the solution back to -78 °C and add the aldehyde dropwise.

-

Stir the reaction at -78 °C for 20-30 minutes, then at 0 °C for 1-2 hours.

-

Quench the reaction at 0 °C by the sequential addition of pH 7 phosphate buffer, methanol, and 30% hydrogen peroxide.

-

Stir vigorously for 1 hour at 0 °C.

-

Extract the aqueous residue with dichloromethane.

-

Combine the organic layers, wash with saturated aqueous NaHCO₃ solution and then with brine, dry over anhydrous MgSO₄, filter, and concentrate.

-

Purify the crude product by flash column chromatography.

III. Biological Applications

Derivatives of the 2-oxazolidinone and this compound scaffold have demonstrated a wide array of biological activities, positioning them as promising candidates for drug development in various therapeutic areas.

Antibacterial Activity

The oxazolidinone ring is the core pharmacophore of the antibiotic linezolid. These compounds act by inhibiting bacterial protein synthesis at a very early stage.[4][5] They bind to the 50S ribosomal subunit and prevent the formation of the initiation complex, a step that is essential for the commencement of protein synthesis.[4][6]

Caption: Mechanism of antibacterial action of oxazolidinones.

Anticancer Activity

Several this compound derivatives have been reported to exhibit significant cytotoxic activity against various cancer cell lines. The exact mechanism of action is likely multifactorial and may involve the induction of apoptosis and cell cycle arrest.

| Derivative | Cell Line | IC₅₀ (µM) | Reference |

| LPSF/NBM-1 | HL-60 | 54.83 | [7] |

| LPSF/NBM-2 | MOLT-4 | 51.61 | [7] |

| Compound 5 | MCF-7 | 9.45 | [8] |

| Compound 6 | MCF-7 | 11.1 | [8] |

| Compound 7g | A549 | Not specified | [3] |

| Compound 7g | MCF-7 | Not specified | [3] |

| Compound 7g | PC3 | Not specified | [3] |

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is commonly used to measure cytotoxicity.[9][10]

Materials:

-

Cancer cell lines (e.g., MCF-7, HeLa)

-

Cell culture medium

-

96-well plates

-

This compound derivative stock solution

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with various concentrations of the this compound derivative and a vehicle control.

-

Incubate for a specified period (e.g., 48 or 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to reduce the MTT to formazan crystals.

-

Add a solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability relative to the control and determine the IC₅₀ value.

Xanthine Oxidase Inhibition

Thiazolidine-2-thione derivatives, structurally related to 2-oxazolidinethiones, have been identified as potent inhibitors of xanthine oxidase, an enzyme involved in purine metabolism and implicated in conditions like gout.[11] These inhibitors typically act by binding to the active site of the enzyme.

Caption: Mechanism of xanthine oxidase inhibition.

Conclusion

This compound derivatives represent a highly valuable and adaptable chemical scaffold. Their utility as chiral auxiliaries in asymmetric synthesis is well-established, providing reliable methods for the stereocontrolled construction of complex molecules. Furthermore, the diverse biological activities exhibited by this class of compounds, including potent antibacterial, anticancer, and enzyme inhibitory effects, underscore their significant potential in drug discovery and development. The detailed protocols and compiled data within this guide are intended to facilitate further exploration and application of this promising molecular framework by the scientific community.

References

- 1. researchgate.net [researchgate.net]

- 2. Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction: Concise Total Synthesis of (−)-Cytoxazone - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. upload.orthobullets.com [upload.orthobullets.com]

- 5. Mechanism of action of oxazolidinones: effects of linezolid and eperezolid on translation reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. journals.asm.org [journals.asm.org]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. researchgate.net [researchgate.net]

- 9. MTT assay protocol | Abcam [abcam.com]

- 10. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]

- 11. Synthesis and biological evaluation of thiazolidine-2-thione derivatives as novel xanthine oxidase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Analysis of 2-Oxazolidinethione: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-Oxazolidinethione, a crucial heterocyclic compound in synthetic chemistry and drug discovery. Due to the limited availability of public domain spectroscopic data for this compound, this guide utilizes data from its structural analog, 2-Oxazolidinone, to provide a foundational understanding. The principles and methodologies described herein are directly applicable to the analysis of this compound.

Data Presentation

The following tables summarize the nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic data for 2-Oxazolidinone. These values serve as a close approximation for this compound, with expected variations primarily in the chemical shift of the carbon at position 2 and the vibrational frequency of the C=S bond.

Table 1: ¹H NMR Spectroscopic Data for 2-Oxazolidinone

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~3.6 | Triplet | 2H | -CH₂-N- |

| ~4.3 | Triplet | 2H | -CH₂-O- |

| ~7.5 | Singlet (broad) | 1H | -NH- |

Note: Data is for 2-Oxazolidinone and may vary for this compound.

Table 2: ¹³C NMR Spectroscopic Data for 2-Oxazolidinone

| Chemical Shift (δ) ppm | Assignment |

| ~45 | -CH₂-N- |

| ~62 | -CH₂-O- |

| ~160 | C=O |

Note: The C=S carbon in this compound is expected to be significantly downfield shifted compared to the C=O carbon of 2-Oxazolidinone, typically in the range of 180-200 ppm.

Table 3: FT-IR Spectroscopic Data for 2-Oxazolidinone

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300-3200 | Strong, Broad | N-H Stretch |

| 2980-2850 | Medium | C-H Stretch (aliphatic) |

| ~1750 | Strong | C=O Stretch (carbonyl) |

| ~1250 | Strong | C-O Stretch |

| ~1050 | Strong | C-N Stretch |

Note: The C=S stretching vibration in this compound is expected to appear at a lower frequency than the C=O stretch, typically in the range of 1200-1050 cm⁻¹.

Experimental Protocols

Detailed methodologies for acquiring NMR and FT-IR spectra are crucial for reproducibility and data accuracy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

-

Weigh 5-10 mg of the purified this compound sample.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent should be based on the sample's solubility and the desired chemical shift reference.

-

Transfer the solution to a standard 5 mm NMR tube.

-

If required, add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).

¹H NMR Spectroscopy:

-

Instrument: A high-resolution NMR spectrometer (e.g., 300, 400, or 500 MHz).

-

Parameters:

-

Pulse Sequence: Standard single-pulse sequence.

-

Acquisition Time: 2-3 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 8-16, depending on the sample concentration.

-

Spectral Width: A range that covers all expected proton signals (e.g., 0-12 ppm).

-

¹³C NMR Spectroscopy:

-

Instrument: A high-resolution NMR spectrometer equipped for carbon detection.

-

Parameters:

-

Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 128 or more, as the ¹³C nucleus is less sensitive than ¹H.

-

Spectral Width: A range that covers all expected carbon signals (e.g., 0-220 ppm).

-

Fourier-Transform Infrared (FT-IR) Spectroscopy

Sample Preparation (KBr Pellet Method):

-

Grind a small amount (1-2 mg) of the solid this compound sample with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Place a portion of the mixture into a pellet press.

-

Apply pressure to form a thin, transparent or translucent pellet.

Data Acquisition:

-

Instrument: A Fourier-Transform Infrared Spectrometer.

-

Parameters:

-

Spectral Range: Typically 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

Background: A background spectrum of the empty sample compartment or a pure KBr pellet should be collected and subtracted from the sample spectrum.

-

Mandatory Visualization

The following diagrams, created using the DOT language, illustrate key workflows and relationships in the spectroscopic analysis of this compound.

An In-Depth Technical Guide to the Safe Handling of 2-Oxazolidinethione

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for 2-Oxazolidinethione (CAS No. 5840-81-3), a heterocyclic organic compound utilized in various research and development applications. Due to its potential hazards, a thorough understanding of its properties and the implementation of stringent safety protocols are imperative for all personnel handling this chemical.

Chemical and Physical Properties

This compound is a sulfur-containing heterocyclic compound. A summary of its key physical and chemical properties is provided below.

| Property | Value | Reference |

| Chemical Formula | C₃H₅NOS | --INVALID-LINK-- |

| Molecular Weight | 103.14 g/mol | --INVALID-LINK-- |

| Appearance | Solid (form may vary) | General chemical knowledge |

| Synonyms | 1,3-Oxazolidine-2-thione, 2-Mercapto-2-oxazoline, (2-Hydroxyethyl)thiocarbamic acid γ-lactone | --INVALID-LINK-- |

Toxicological Data

| Hazard Classification | GHS Category | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed.[1] |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation.[1] |

| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation.[1] |

| Specific Target Organ Toxicity - Single Exposure (Respiratory tract irritation) | Category 3 | H335: May cause respiratory irritation.[1] |

| Hazardous to the Aquatic Environment, Acute Hazard | Category 1 | H400: Very toxic to aquatic life. |

Safety and Handling Precautions

Adherence to the following precautions is crucial to minimize risk when working with this compound.

Personal Protective Equipment (PPE)

-

Eye Protection: Chemical safety goggles or a face shield are mandatory to prevent eye contact.[2]

-

Skin Protection: Wear chemical-resistant gloves (e.g., nitrile rubber) and a lab coat. Ensure that skin is not exposed.

-

Respiratory Protection: Use in a well-ventilated area, such as a chemical fume hood, to avoid inhalation of dust or vapors. If engineering controls are not sufficient, a NIOSH-approved respirator appropriate for the exposure level should be used.

Engineering Controls

-

All work with this compound should be conducted in a certified chemical fume hood to control exposure.

-

An eyewash station and safety shower must be readily accessible in the immediate work area.

Handling Procedures

-

Avoid all personal contact with the substance.

-

Do not eat, drink, or smoke in areas where the chemical is handled.

-

Wash hands thoroughly with soap and water after handling.

-

Keep containers tightly closed when not in use.

-

Avoid generating dust.

Storage

-

Store in a cool, dry, and well-ventilated area.

-

Keep in a tightly sealed, properly labeled container.

-

Store away from incompatible materials, such as strong oxidizing agents.

Experimental Protocols

Synthesis of 4-Substituted Oxazolidine-2-thiones

This protocol is adapted from a microwave-assisted synthesis method and provides a general procedure for the preparation of oxazolidine-2-thione derivatives from β-amino alcohols.

Materials:

-

β-amino alcohol (e.g., (S)-phenylalaninol)

-

Carbon disulfide (CS₂)

-

Potassium hydroxide (KOH) or other suitable base

-

Solvent (e.g., Dimethyl sulfoxide - DMSO)

-

Microwave reactor

-

Standard laboratory glassware for extraction and purification

Procedure:

-

In a microwave reaction vessel, combine the β-amino alcohol, a suitable base (e.g., potassium hydroxide), and carbon disulfide in an appropriate solvent such as DMSO.

-

Seal the vessel and place it in the microwave reactor.

-

Irradiate the mixture at a specified temperature and power for a designated time, as optimized for the specific substrate.

-

After the reaction is complete and the vessel has cooled, quench the reaction mixture with water.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to obtain the desired oxazolidine-2-thione.

Purification by Recrystallization

Principle: This technique purifies solid compounds based on differences in solubility. The impure solid is dissolved in a hot solvent and then allowed to cool, during which the pure compound crystallizes, leaving impurities in the solution.

Procedure:

-

Solvent Selection: Choose a solvent in which this compound is highly soluble at elevated temperatures but sparingly soluble at room temperature or below.

-

Dissolution: Place the impure this compound in an Erlenmeyer flask and add a small amount of the selected solvent. Heat the mixture to the boiling point of the solvent while stirring. Continue to add small portions of hot solvent until the solid is completely dissolved.

-

Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.

-

Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. Crystal formation should occur. The cooling can be further promoted by placing the flask in an ice bath.

-

Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

-

Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities.

-

Drying: Dry the purified crystals, for example, in a desiccator or a vacuum oven at a suitable temperature.

Biological Effects and Signaling Pathway

This compound is known to exhibit goitrogenic properties, meaning it can interfere with the normal function of the thyroid gland. The primary mechanism of this effect is believed to be the inhibition of thyroid peroxidase (TPO), a key enzyme in the synthesis of thyroid hormones.

Mechanism of Action:

Thyroid peroxidase is responsible for catalyzing the oxidation of iodide ions (I⁻) to iodine (I₂), which is then incorporated into tyrosine residues on the thyroglobulin protein. This is a critical step in the production of thyroxine (T4) and triiodothyronine (T3). This compound acts as an inhibitor of TPO, thereby reducing the production of thyroid hormones. This can lead to an increase in thyroid-stimulating hormone (TSH) from the pituitary gland as the body attempts to compensate, which can result in goiter (enlargement of the thyroid gland).

Caption: Goitrogenic mechanism of this compound.

Emergency Procedures

First Aid Measures

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention immediately.

-

Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical attention if irritation develops.

-

Inhalation: Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.

-

Ingestion: Do NOT induce vomiting. If conscious and alert, rinse mouth and drink 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Get medical attention immediately.

Spills and Leaks

-

Small Spills: Carefully sweep up or vacuum the spilled solid, avoiding dust generation. Place in a sealed, labeled container for disposal.

-

Large Spills: Evacuate the area. Wear appropriate PPE, including respiratory protection. Contain the spill and prevent it from entering drains or waterways. Collect the material and place it in a suitable container for disposal.

Disposal Considerations

Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local environmental regulations. It should be treated as hazardous waste. Do not dispose of it down the drain or in the regular trash.

Logical Workflow for Safe Handling

The following diagram illustrates a logical workflow for the safe handling of this compound in a laboratory setting.

Caption: Safe handling workflow for this compound.

This guide is intended to provide comprehensive safety information for trained laboratory personnel. Always consult the most recent Safety Data Sheet (SDS) for this compound and follow all institutional safety guidelines.

References

The Rise of a Sulfur-Based Auxiliary: A Technical Guide to 2-Oxazolidinethione in Asymmetric Synthesis

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

In the landscape of asymmetric synthesis, chiral auxiliaries remain a cornerstone for the stereocontrolled construction of complex molecules. While the oxazolidinone-based auxiliaries developed by David A. Evans are widely recognized, their sulfur-containing counterparts, 2-oxazolidinethiones, have emerged as powerful tools offering distinct advantages. This technical guide delves into the discovery and historical development of 2-oxazolidinethiones in asymmetric synthesis, providing a comprehensive overview of their application, particularly in the context of aldol reactions. We present comparative quantitative data, detailed experimental protocols, and mechanistic diagrams to illustrate the utility and function of these versatile chiral auxiliaries.

Introduction: The Quest for Stereochemical Control

The synthesis of enantiomerically pure compounds is a critical challenge in modern organic chemistry, particularly in the development of pharmaceuticals where the biological activity of a molecule is often dictated by its absolute stereochemistry. Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a prochiral substrate to direct a subsequent chemical transformation in a diastereoselective manner. Following the reaction, the auxiliary is removed, having imparted its stereochemical information to the target molecule.

While Evans' oxazolidinones have been instrumental, research has shown that the corresponding sulfur analogues, 2-oxazolidinethiones, can offer comparable or even superior levels of stereoselectivity and can be removed under milder conditions.[1]

Discovery and Key Developments

The application of N-acyl oxazolidinethiones as effective chiral auxiliaries in asymmetric synthesis, particularly for aldol reactions, was significantly advanced by the work of Crimmins and coworkers. Their research in the early 2000s demonstrated that titanium enolates of N-acyl oxazolidinethiones undergo highly diastereoselective aldol additions.[1] A key finding was that the stereochemical outcome of these reactions could be controlled to selectively produce either the "Evans syn" or the "non-Evans syn" aldol adduct by modulating the reaction conditions, specifically the Lewis acid and amine base used.[1] This tunability offered a significant advantage in synthetic planning.

Comparative Performance: Oxazolidinone vs. Oxazolidinethione

The efficacy of a chiral auxiliary is primarily judged by the level of diastereoselectivity it induces in a given transformation. The following tables summarize the comparative performance of N-propionyl oxazolidinone and its corresponding oxazolidinethione derivative in the asymmetric aldol reaction with isobutyraldehyde, highlighting the high degree of stereocontrol achievable with the sulfur-containing auxiliary.

Table 1: Asymmetric Aldol Reaction with Isobutyraldehyde to Yield the "Evans Syn" Product [1]

| Chiral Auxiliary | Base | Diastereomeric Ratio (syn:anti) | Yield (%) |

| (S)-4-Benzyl-3-propionyl-2-oxazolidinone | (-)-Sparteine | >99:1 | 85 |

| (S)-4-Benzyl-3-propionyl-2-oxazolidinethione | (-)-Sparteine | >99:1 | 90 |

Table 2: Asymmetric Aldol Reaction with Isobutyraldehyde to Yield the "Non-Evans Syn" Product [1]

| Chiral Auxiliary | Base | Diastereomeric Ratio (syn:anti) | Yield (%) |

| (S)-4-Benzyl-3-propionyl-2-oxazolidinethione | Diisopropylethylamine (DIPEA) | 3:97 | 82 |

Note: The "non-Evans syn" product is not typically observed with the oxazolidinone auxiliary under these conditions.

Mechanism of Stereocontrol

The high degree of stereoselectivity observed with N-acyl oxazolidinethiones is attributed to the formation of a rigid, chelated transition state. Theoretical studies using density functional theory (DFT) have helped to elucidate the operative transition states.[2]

For the formation of the "Evans syn" product, a non-chelated transition state is proposed where the bulky substituent at the 4-position of the oxazolidinethione ring effectively blocks one face of the enolate, directing the approach of the aldehyde from the less hindered face.[2]

Conversely, the formation of the "non-Evans syn" product is rationalized by a chelated transition state where the thiocarbonyl sulfur atom coordinates to the titanium center.[2] The choice of base plays a crucial role in favoring one transition state over the other.

Caption: Figure 1: Proposed non-chelated transition state.

Caption: Figure 2: Proposed chelated transition state.

Experimental Protocols

The following are detailed protocols for the N-acylation of the chiral auxiliary and a subsequent asymmetric aldol reaction.

N-Acylation of (S)-4-Benzyl-2-oxazolidinethione

This procedure describes the acylation of the chiral auxiliary with propionyl chloride.

Materials:

-

(S)-4-Benzyl-2-oxazolidinethione (1.0 eq)

-

Anhydrous Tetrahydrofuran (THF)

-

n-Butyllithium (n-BuLi, 1.6 M in hexanes) (1.05 eq)

-

Propionyl chloride (1.1 eq)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Standard glassware for anhydrous reactions (flame-dried, under Argon/Nitrogen)

Procedure:

-

To a flame-dried round-bottom flask under an argon atmosphere, add (S)-4-benzyl-2-oxazolidinethione (1.0 eq) and dissolve it in anhydrous THF.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add n-BuLi (1.05 eq) dropwise via syringe. Stir the resulting mixture at -78 °C for 30 minutes.

-

Add propionyl chloride (1.1 eq) dropwise to the reaction mixture.

-

Stir the mixture at -78 °C for 1 hour, then allow it to warm to room temperature and continue stirring for an additional 2 hours.

-

Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

The crude product can be purified by flash column chromatography on silica gel to yield the pure N-propionyl-(S)-4-benzyl-2-oxazolidinethione.

Asymmetric Titanium-Mediated Aldol Reaction ("Evans Syn" Product)[1]

This protocol details the highly diastereoselective syn-aldol reaction using titanium tetrachloride and (-)-sparteine.

Materials:

-

N-propionyl-(S)-4-benzyl-2-oxazolidinethione (1.0 eq)

-

Anhydrous Dichloromethane (CH₂Cl₂)

-

Titanium tetrachloride (TiCl₄, 1.0 M in CH₂Cl₂) (1.1 eq)

-

(-)-Sparteine (2.2 eq)

-

Isobutyraldehyde (1.2 eq)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

Procedure:

-

To a flame-dried round-bottom flask under an argon atmosphere, add the N-propionyl-(S)-4-benzyl-2-oxazolidinethione (1.0 eq) and dissolve it in anhydrous CH₂Cl₂.

-

Cool the solution to 0 °C.

-

Add TiCl₄ (1.1 eq) dropwise.

-

Add (-)-sparteine (2.2 eq) dropwise, and stir the resulting deep red solution for 30 minutes at 0 °C.

-

Cool the reaction mixture to -78 °C and add isobutyraldehyde (1.2 eq) dropwise.

-

Stir the reaction at -78 °C for 1 hour, then warm to 0 °C and stir for an additional hour.

-

Quench the reaction by the addition of saturated aqueous NH₄Cl solution.

-

Separate the layers and extract the aqueous layer with CH₂Cl₂ (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

The diastereomeric ratio can be determined by ¹H NMR or GC analysis of the crude product. The product can be purified by flash column chromatography.

Experimental and Logical Workflow Diagram

The following diagram illustrates the general workflow for utilizing a 2-oxazolidinethione chiral auxiliary in an asymmetric aldol reaction.

Caption: Figure 3: General experimental workflow.

Conclusion

2-Oxazolidinethiones have proven to be highly effective and versatile chiral auxiliaries in asymmetric synthesis. Their ability to provide excellent levels of stereocontrol, often surpassing their oxazolidinone counterparts, coupled with the tunability of the reaction outcome to yield different diastereomers, makes them a valuable tool for synthetic chemists. The detailed protocols and mechanistic understanding presented in this guide are intended to facilitate their broader application in academic research and industrial drug development, enabling the efficient and stereoselective synthesis of complex chiral molecules.

References

- 1. Asymmetric aldol additions: use of titanium tetrachloride and (-)-sparteine for the soft enolization of N-acyl oxazolidinones, oxazolidinethiones, and thiazolidinethiones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Transition state models for probing stereoinduction in Evans chiral auxiliary-based asymmetric aldol reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Solubility of 2-Oxazolidinethione in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the solubility characteristics of 2-Oxazolidinethione (also known as 1,3-oxazolidine-2-thione), a significant heterocyclic compound in medicinal chemistry and organic synthesis. Due to a notable absence of publicly available quantitative solubility data for this compound, this document focuses on its predicted solubility based on its molecular structure and provides detailed, state-of-the-art experimental protocols for its empirical determination. This guide is intended to equip researchers, scientists, and drug development professionals with the necessary theoretical framework and practical methodologies to assess the solubility of this compound in various common organic solvents, a critical parameter for its application in research and pharmaceutical development.

Introduction to this compound and its Significance

This compound is a heterocyclic compound featuring a five-membered ring containing both oxygen and nitrogen heteroatoms, along with a thiocarbonyl group. This structural motif is of considerable interest in medicinal chemistry due to its presence in various biologically active molecules. Understanding the solubility of this compound is paramount for its application in drug design, synthesis, and formulation, as solubility directly influences bioavailability, reaction kinetics, and purification processes.

Predicted Solubility Profile of this compound

This compound possesses both polar and non-polar characteristics. The presence of the nitrogen and oxygen heteroatoms, along with the thiocarbonyl group, introduces polarity and the potential for hydrogen bonding. Conversely, the hydrocarbon backbone of the ring is non-polar.

Expected Solubility Trends:

-

Polar Protic Solvents (e.g., Methanol, Ethanol): Due to the presence of N-H and C=S groups, this compound is expected to form hydrogen bonds with protic solvents. Therefore, it is predicted to have moderate to good solubility in alcohols like methanol and ethanol.

-

Polar Aprotic Solvents (e.g., Acetone, Dichloromethane): These solvents can engage in dipole-dipole interactions. Given the polar nature of the this compound molecule, it is expected to be soluble in solvents like acetone and dichloromethane.

-

Non-Polar Solvents (e.g., Toluene, Hexane): The solubility in non-polar solvents is anticipated to be limited due to the significant polarity of the this compound molecule.

It is crucial to note that these are predictions, and empirical determination is necessary for accurate solubility assessment.

Quantitative Solubility Data

A thorough search of scientific databases and literature did not yield specific quantitative solubility data for this compound in common organic solvents. The following table is provided as a template for researchers to populate with experimentally determined values.

| Solvent | Chemical Class | Temperature (°C) | Solubility ( g/100 mL) | Molar Solubility (mol/L) |

| Methanol | Polar Protic | 25 | Data Not Available | Data Not Available |

| Ethanol | Polar Protic | 25 | Data Not Available | Data Not Available |

| Acetone | Polar Aprotic | 25 | Data Not Available | Data Not Available |

| Dichloromethane | Polar Aprotic | 25 | Data Not Available | Data Not Available |

| Toluene | Non-Polar | 25 | Data Not Available | Data Not Available |

| Hexane | Non-Polar | 25 | Data Not Available | Data Not Available |

Detailed Experimental Protocols for Solubility Determination

To address the gap in available data, two robust and widely accepted methods for determining the solubility of a solid compound in an organic solvent are detailed below: the Gravimetric Method and the UV-Vis Spectroscopic Method.

This method relies on the direct measurement of the mass of the solute dissolved in a known mass or volume of solvent at a specific temperature.

4.1.1. Materials and Equipment:

-

This compound (solid)

-

Selected organic solvents (high purity)

-

Analytical balance (± 0.0001 g)

-

Thermostatically controlled shaker or water bath

-

Vials with screw caps

-

Syringe filters (chemically compatible with the solvent)

-

Pre-weighed evaporation dishes

-

Oven or vacuum oven

4.1.2. Experimental Procedure:

-

Sample Preparation: Add an excess amount of this compound to a series of vials.

-

Solvent Addition: Add a known volume or mass of the desired organic solvent to each vial.

-

Equilibration: Seal the vials and place them in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C). Agitate the samples for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to settle.

-

Sample Withdrawal: Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a syringe fitted with a chemically compatible filter to remove any undissolved solid.

-

Mass Determination: Dispense the filtered supernatant into a pre-weighed evaporation dish and record the total mass.

-

Solvent Evaporation: Place the evaporation dish in an oven or vacuum oven at a temperature sufficient to evaporate the solvent without decomposing the solute.

-

Final Mass Measurement: Once all the solvent has evaporated and the dish has cooled to room temperature in a desiccator, weigh the dish containing the dried solute.

-

Calculation: The solubility is calculated using the following formula: Solubility ( g/100 mL) = [(Mass of dish + solute) - (Mass of dish)] / (Volume of supernatant withdrawn) * 100

This method is suitable if this compound has a chromophore that absorbs in the UV-Vis region and is particularly useful for determining the solubility of sparingly soluble compounds.

4.2.1. Materials and Equipment:

-

This compound (solid)

-

Selected organic solvents (UV-grade)

-

UV-Vis spectrophotometer

-

Quartz cuvettes

-

Volumetric flasks and pipettes

-

Analytical balance (± 0.0001 g)

-

Thermostatically controlled shaker or water bath

-

Syringe filters

4.2.2. Experimental Procedure:

Part A: Preparation of a Calibration Curve

-

Standard Solutions: Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.

-

Absorbance Measurement: Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax).

-

Calibration Plot: Plot a graph of absorbance versus concentration. The resulting linear plot is the calibration curve.

Part B: Solubility Determination

-

Equilibration: Prepare a saturated solution of this compound in the solvent of interest as described in the Gravimetric Method (steps 1-4).

-

Sample Withdrawal and Dilution: Withdraw a known volume of the filtered supernatant. Dilute this solution with a known volume of the solvent to bring the absorbance within the linear range of the calibration curve.

-

Absorbance Measurement: Measure the absorbance of the diluted solution at λmax.

-

Concentration Determination: Use the equation of the line from the calibration curve to determine the concentration of the diluted solution.

-